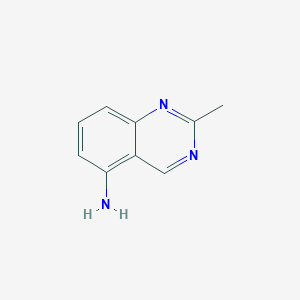
2-Methylquinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinazolin-5-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
2-Methylquinazolin-5-amine and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain quinazoline derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, compounds derived from this compound have shown IC50 values as low as 7.09 µM/L against HepG2 cells, indicating strong potential as anticancer agents .
Mechanism of Action
The anticancer activity of this compound is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Studies utilizing molecular docking techniques have demonstrated that this compound interacts with targets such as thymidylate synthase and dihydrofolate reductase, crucial for DNA synthesis and repair .
Antimicrobial Activity
Antibacterial and Antifungal Effects
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For example, certain synthesized compounds have exhibited significant antibacterial activity against strains like Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values reported as low as 1.95 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the antimicrobial efficacy of quinazoline derivatives. Variations in substituents on the quinazoline ring can significantly impact their biological activity, making SAR studies essential for developing more effective antimicrobial agents .
Anti-inflammatory Applications
Quinazoline derivatives, including this compound, have also been investigated for their anti-inflammatory properties. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways. This inhibition can lead to reduced inflammatory responses in various conditions, suggesting potential therapeutic applications in treating inflammatory diseases .
Central Nervous System Activity
Research indicates that some quinazoline derivatives may possess central nervous system (CNS) activity, potentially offering therapeutic benefits for neurological disorders. The mechanisms behind these effects are still being explored, but initial findings suggest that these compounds may modulate neurotransmitter systems or exhibit neuroprotective properties .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
Propiedades
Número CAS |
825654-44-2 |
|---|---|
Fórmula molecular |
C9H9N3 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
2-methylquinazolin-5-amine |
InChI |
InChI=1S/C9H9N3/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,10H2,1H3 |
Clave InChI |
DHLZALAGILMMKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2C=N1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














